ethyl 2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
Description
This compound features a quinoline core substituted at positions 2, 4, and 4. The 2-position carries a 4-methoxyphenyl group, while the 4-position is modified with a carbamoylmethoxy linker attached to a 2-methoxyphenyl moiety. The 6-position is esterified with an ethoxy group. Its synthesis likely follows protocols similar to other quinoline esters, involving reflux with potassium carbonate and alkyl halides in acetone, as seen in methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives .
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-11-14-22-21(15-19)26(16-24(29-22)18-9-12-20(33-2)13-10-18)36-17-27(31)30-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYKXRXSZKARES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 455.442 g/mol. Its structure features a quinoline core, which is known for various biological activities, and multiple methoxy and carbamoyl substituents that may enhance its reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic effects, such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cellular signaling pathways.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production.
Research Findings and Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Anticancer Activity : A study conducted on human cancer cell lines showed that the compound induced cell death in a dose-dependent manner. Flow cytometry analyses confirmed that the mechanism involved apoptosis, characterized by DNA fragmentation and activation of caspases.
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth compared to control groups. The compound's ability to penetrate biological membranes suggests favorable pharmacokinetics, although further studies are needed to fully elucidate its bioavailability and metabolism.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(2-fluorophenyl)-3-oxobutanoate | Contains a fluorophenyl group | Focused on different biological pathways |
| Ethyl 4-{[(2-methoxyphenyl)methyl]carbamoyl}methoxy | Similar core structure but different substituents | Explored for drug development |
| Pyrimidine derivatives | Different core structure (pyrimidine instead of quinoline) | Offers alternative reactivity profiles |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of methoxy and carbamoyl groups via nucleophilic substitution reactions.
- Final esterification to yield the target compound.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. Ethyl 2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate may induce apoptosis in cancer cells by disrupting DNA synthesis and interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, likely due to its ability to interact with microbial targets.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : Research indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Inflammation Modulation : Experimental models have shown that treatment with this compound reduced inflammatory markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations at Key Positions
Table 1: Substituent Comparison at Quinoline Core
Key Observations :
- Position 2 : Aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) are common, influencing π-π stacking and steric effects. The target’s 4-methoxyphenyl group may enhance electron-donating capacity compared to chlorophenyl analogues .
- Position 6 : Ethoxy vs. methoxy substituents affect lipophilicity and metabolic stability; ethoxy may prolong half-life .
Lipophilicity and Solubility :
- The target’s carbamoyl group may improve water solubility compared to nonpolar benzyloxy or trifluoromethyl groups in analogues like Compound 16 .
- Ethoxy at position 6 increases lipophilicity vs.
Structure-Activity Relationships (SAR)
Steric Effects : Bulkier substituents at position 4 (e.g., carbamoylmethoxy) may hinder binding in some targets but improve selectivity in others .
Ester vs. Carbamate Linkers: Carbamoyl groups offer hydrogen-bond donor/acceptor sites, unlike ester-linked analogues, which may explain divergent bioactivity profiles .
Q & A
Q. What synthesis protocols are recommended for producing ethyl 2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate?
- Methodological Answer : Classical quinoline synthesis methods, such as the Gould–Jacob and Skraup reactions, can be adapted for this compound. For instance, the Pfitzinger reaction (condensation of isatin derivatives with ketones) or transition metal-catalyzed cross-coupling may be used to introduce the 2-methoxyphenylcarbamoyl methoxy group. Optimized conditions from analogous quinoline syntheses (e.g., refluxing in THF with KOtBu as a base) can improve yield and purity . Purification via recrystallization (e.g., chloroform/acetone mixtures) is recommended to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯O/N bonds), as demonstrated in structurally similar quinoline derivatives .
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy and carbamoyl groups). Compare chemical shifts with PubChem data for analogous compounds .
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to minimize oxidation. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess shelf life .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of quinoline derivatives like this compound?
- Methodological Answer :
- Comparative assays : Standardize bioactivity tests (e.g., MIC for antimicrobial activity) across multiple cell lines or microbial strains to control variability .
- QSAR modeling : Use computational tools to correlate structural features (e.g., methoxy group positioning) with activity. Validate predictions via synthesis and testing of analogs .
- Meta-analysis : Aggregate data from studies with similar experimental conditions to identify trends or outliers .
Q. How can the photostability of this compound be enhanced for in vivo applications?
- Methodological Answer :
- Formulation optimization : Encapsulate in liposomes or cyclodextrins to shield reactive moieties from UV light .
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position to reduce photosensitivity, as seen in fluoroquinoline analogs .
- Environmental simulation : Test stability under controlled UV exposure (e.g., 365 nm) and monitor degradation via HPLC .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Biotic/abiotic transformation studies : Incubate in soil/water systems under varying pH and temperature. Track degradation products via LC-MS/MS and assess toxicity using Daphnia magna or algal bioassays .
- Adsorption experiments : Measure partition coefficients (e.g., log K) using shake-flask methods to predict bioaccumulation potential .
Q. How can researchers elucidate the role of intramolecular interactions in this compound’s reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
